molecular formula C16H26BrNO2 B2484906 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide CAS No. 1024124-11-5

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide

Cat. No.: B2484906
CAS No.: 1024124-11-5
M. Wt: 344.293
InChI Key: LDSBRJDYLXOSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide is a complex organic compound that features a bromine atom, a hydroxyl group, and a carboxamide group attached to an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide typically involves multiple steps, starting with the functionalization of the adamantane core. The process may include:

    Bromination: Introduction of the bromine atom to the adamantane structure.

    Hydroxylation: Addition of the hydroxyl group to the side chain.

    Amidation: Formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with cellular pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
  • 5-methyladamantane-1-carboxamide

Uniqueness

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide is unique due to its combination of functional groups and the adamantane core, which imparts stability and rigidity to the molecule

Properties

IUPAC Name

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrNO2/c1-13(2,10-19)18-12(20)15-5-11-4-14(3,7-15)8-16(17,6-11)9-15/h11,19H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSBRJDYLXOSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)NC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.